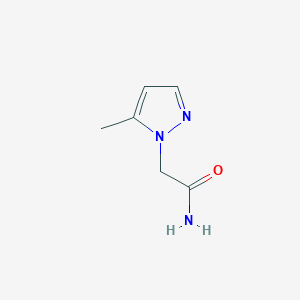

2-(5-methyl-1H-pyrazol-1-yl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C6H9N3O |

|---|---|

Molekulargewicht |

139.16 g/mol |

IUPAC-Name |

2-(5-methylpyrazol-1-yl)acetamide |

InChI |

InChI=1S/C6H9N3O/c1-5-2-3-8-9(5)4-6(7)10/h2-3H,4H2,1H3,(H2,7,10) |

InChI-Schlüssel |

TUSZNIYAXAAURP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=NN1CC(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 5 Methyl 1h Pyrazol 1 Yl Acetamide and Its Derivatives

Established Synthetic Pathways for 2-(5-methyl-1H-pyrazol-1-yl)acetamide

The synthesis of the this compound core structure can be achieved through several established chemical routes. These methods include multi-component reactions, which allow for the rapid assembly of the molecule from simple precursors, and more traditional alkylation and cyclization strategies that build upon pre-existing pyrazole (B372694) rings.

Multi-component Reactions for Pyrazole-Acetamide Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrazole derivatives in a single step. rsc.orgmdpi.comresearchgate.netnih.gov A notable example is a three-component reaction involving 3-methylpyrazole, formaldehyde, and acetamide (B32628) conducted at elevated temperatures (140 to 160 °C) without a solvent. google.com This process yields a mixture of N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide and the target isomer N-((5-methyl-1H-pyrazol-1-yl)methyl)acetamide. google.com The reaction proceeds via the separation of water and typically takes 3 to 10 hours. google.com MCRs are highly valued in medicinal chemistry for their ability to quickly generate libraries of structurally diverse compounds for biological screening. mdpi.com

Alkylation and Cyclization Strategies Utilizing Pyrazole Precursors

A common and direct method for synthesizing this compound and its derivatives involves the N-alkylation of a pyrazole precursor. This strategy typically uses a pre-formed 5-methyl-1H-pyrazole ring which is then reacted with a haloacetamide derivative, such as 2-chloroacetamide. In one reported synthesis, 5-methyl-1H-pyrazole is reacted with 2-chloro-N-(substituted phenyl) acetamide in the presence of a base like anhydrous potassium carbonate in a solvent such as dimethylformamide (DMF). asrjetsjournal.org The reaction mixture is heated to facilitate the nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming the desired N-C bond. asrjetsjournal.org

Cyclization strategies also provide a route to the pyrazole-acetamide core. For instance, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide can be synthesized by refluxing (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one with hydrazine hydrate in ethanol. nih.gov This reaction involves the condensation of the hydrazine with the dicarbonyl-like functionality of the benzodiazepine derivative, leading to the formation of the pyrazole ring. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the multi-component synthesis, controlling the temperature and molar ratios of the reactants is key to influencing the isomeric ratio of the product. google.com Purification by vacuum distillation can be employed to remove excess starting materials and achieve a reproducible isomer ratio, typically favoring the 3-methyl isomer over the 5-methyl isomer. google.com

In alkylation reactions, the choice of base, solvent, and temperature significantly impacts the reaction's efficiency. The use of a non-nucleophilic base like potassium carbonate is essential to prevent side reactions with the electrophilic chloroacetamide. asrjetsjournal.org Solvents like DMF are effective at dissolving the reactants and facilitating the reaction. Reaction progress is often monitored using techniques like thin-layer chromatography to determine the optimal reaction time. asrjetsjournal.org For pyrazole synthesis in general, various catalysts and conditions, including microwave irradiation and the use of green solvents like water, have been explored to improve yields and reaction times. longdom.orgekb.eg

Table 1: Comparison of Synthetic Methodologies

| Methodology | Precursors | Key Conditions | Advantages |

|---|---|---|---|

| Multi-component Reaction | 3-methylpyrazole, formaldehyde, acetamide | 140-160 °C, solvent-free, 3-10 hours | High atom economy, rapid assembly of core structure |

| Alkylation | 5-methyl-1H-pyrazole, 2-chloroacetamide derivative | Anhydrous K2CO3, DMF, heat | Direct, good for creating N-substituted acetamide derivatives |

| Cyclization | 1,3-dicarbonyl compound (or equivalent), hydrazine | Reflux in ethanol | Forms the pyrazole ring as part of the synthesis |

Derivatization Strategies for this compound Scaffolds

The this compound scaffold serves as a versatile template for further chemical modification. Derivatization can be targeted at either the pyrazole ring or the acetamide side chain, allowing for the fine-tuning of the molecule's physicochemical and biological properties. researchgate.netdiva-portal.org

Substituent Modifications on the Pyrazole Ring (e.g., Halogenation, Nitration, Methylation)

The aromatic nature of the pyrazole ring allows for various electrophilic substitution reactions. mdpi.comnih.gov

Halogenation: The pyrazole ring can be halogenated to introduce chloro, bromo, or iodo substituents. For example, treatment of a pyrazole precursor like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with a Vilsmeier-Haack reagent (formed from phosphorus oxychloride and DMF) can lead to the formation of a 5-chloro-4-formyl pyrazole derivative. mdpi.com This indicates that chlorination of the pyrazole ring is a feasible modification.

Nitration: Nitration of pyrazole rings can be achieved using standard nitrating agents. These reactions introduce a nitro group, which can serve as a handle for further functionalization, such as reduction to an amino group. The synthesis of nitrofuran-containing pyrazoles demonstrates the incorporation of nitro-aromatic moieties onto the pyrazole scaffold. nih.gov

Methylation: Besides the existing methyl group at the 5-position, additional methyl groups or other alkyl groups can be introduced onto the pyrazole ring, although this typically requires synthesis from appropriately substituted precursors rather than direct substitution on the pre-formed ring. asrjetsjournal.org

These modifications can significantly alter the electronic properties and steric profile of the molecule, which can be crucial for its interaction with biological targets. nih.gov

Functionalization at the Acetamide Nitrogen

The acetamide nitrogen is a primary site for derivatization, enabling the synthesis of a wide array of N-substituted analogs. researchgate.net This is typically achieved by starting with 2-(5-methyl-1H-pyrazol-1-yl)acetic acid, converting it to an activated form (like an acid chloride), and then reacting it with a diverse range of primary or secondary amines to form the corresponding amides.

In a study focused on developing androgen receptor antagonists, a series of this compound derivatives were synthesized by coupling the corresponding pyrazole acetic acid intermediate with various substituted anilines. researchgate.netdiva-portal.org This approach allows for the systematic exploration of the chemical space around the acetamide moiety. Furthermore, if the substituent on the acetamide nitrogen contains a reactive group, such as the amino group in N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, it can undergo further reactions like condensation with aldehydes to form Schiff bases. researchgate.net

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents | Position of Modification | Resulting Functional Group |

|---|---|---|---|

| Halogenation | Phosphorus oxychloride/DMF | Pyrazole Ring (C4/C5) | Chloro (-Cl) |

| Amide Coupling | Substituted Aniline, Coupling Agents | Acetamide Nitrogen | N-Aryl Acetamide |

| Schiff Base Formation | Aromatic Aldehyde | Substituent on Acetamide Nitrogen | Imine (-N=CH-Ar) |

Introduction of Bridging Linkers and Cyclic Systems

The derivatization of the this compound scaffold through the introduction of bridging linkers and the construction of cyclic systems represents a significant area of research in the development of novel compounds with potential applications in medicinal chemistry and material science. These modifications can impart conformational rigidity, modulate biological activity, and introduce new functional properties. Methodologies to achieve these structural complexities often involve multi-step synthetic sequences, leveraging the reactivity of the pyrazole ring and the acetamide moiety.

One common strategy for creating bridged systems involves the functionalization of the pyrazole ring, followed by a linking reaction. For instance, derivatives of this compound can be designed to incorporate reactive handles, such as haloalkyl or aminoalkyl groups, at various positions on the pyrazole ring or the acetamide nitrogen. These functionalized intermediates can then undergo intermolecular or intramolecular reactions to form bridged structures.

The formation of cyclic systems, including fused heterocycles, is another important transformation. Intramolecular condensation reactions are a powerful tool in this regard. For example, by introducing an appropriate electrophilic or nucleophilic side chain onto the this compound core, subsequent intramolecular cyclization can lead to the formation of new rings.

A notable example from the broader pyrazole literature that illustrates the potential for cyclization is the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This can be achieved through the reaction of a 5-aminopyrazole derivative with a suitable diketone or a related precursor. While not starting directly from this compound, this highlights the utility of functionalized pyrazoles in constructing fused bicyclic systems. nih.gov Another relevant approach involves the intramolecular 1,3-dipolar cycloaddition of alkyne-tethered tosylhydrazones to furnish fused polycyclic pyrazoles.

Furthermore, the synthesis of pyrazole-fused pyridine derivatives has been accomplished through one-pot reactions of α,β-unsaturated aldehydes, cyclic 1,3-diones, and 5-aminopyrazoles, demonstrating the versatility of aminopyrazoles as building blocks for fused heterocyclic systems. researchgate.net These examples provide a conceptual framework for the potential cyclization pathways that could be adapted for derivatives of this compound.

Below is a table summarizing potential synthetic strategies for introducing bridging linkers and forming cyclic systems, based on analogous reactions in pyrazole chemistry.

| Transformation | Reagents and Conditions | Product Type | Potential Application |

| Intermolecular Bridging | Di-haloalkane, Base | Bridged Dimer | Ligand Synthesis |

| Intramolecular Cyclization | Pendant electrophilic group, Acid/Base catalyst | Fused Bicyclic System | Medicinal Chemistry |

| Ring-Closing Metathesis | Di-alkenyl derivative, Grubbs' catalyst | Macrocyclic System | Host-Guest Chemistry |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms and stereochemical aspects of the synthetic transformations involving this compound is crucial for optimizing reaction conditions and designing novel derivatives with desired properties.

Proposed Reaction Mechanisms and Intermediates

The formation of cyclic systems from derivatives of this compound often proceeds through well-established reaction mechanisms in organic chemistry.

For instance, an intramolecular aldol-type condensation could be envisioned. If the acetamide nitrogen is functionalized with a chain containing a ketone or aldehyde, base-catalyzed deprotonation of the α-carbon to the carbonyl group would generate an enolate. This enolate could then undergo an intramolecular nucleophilic attack on a suitable electrophilic center within the molecule, such as a carbonyl group on a side chain attached to the pyrazole ring, to form a cyclic product.

Another plausible mechanism involves intramolecular nucleophilic substitution. A derivative of this compound bearing a nucleophilic group (e.g., an amine or thiol) on one part of the molecule and a leaving group (e.g., a halide) on another could undergo an intramolecular SN2 reaction to form a cyclic structure. The regioselectivity of such cyclizations would be governed by Baldwin's rules.

In the context of forming fused pyrazole systems, the mechanism often involves a condensation reaction followed by cyclization. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles, the reaction likely proceeds through the initial formation of an enamine intermediate from the condensation of the amino group with a β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused ring system.

A proposed mechanistic pathway for an intramolecular cyclization is depicted below:

Activation: An activating agent, such as an acid or base, facilitates the formation of a reactive intermediate.

Intramolecular Attack: The nucleophilic portion of the molecule attacks an electrophilic site within the same molecule, leading to ring closure.

Proton Transfer/Elimination: Subsequent proton transfers or elimination of a small molecule (e.g., water) leads to the final, stable cyclic product.

Stereochemical Considerations in Synthesis

When the synthesis of bridged or cyclic derivatives of this compound involves the formation of new stereocenters, the stereochemical outcome of the reaction becomes a critical consideration. The relative and absolute configuration of these stereocenters can significantly influence the biological activity and physical properties of the resulting molecules.

In reactions that generate diastereomers, the stereochemical outcome is often dictated by thermodynamic or kinetic control. For example, in a cyclization reaction that forms a fused ring system, the thermodynamically more stable cis or trans fused product may be preferentially formed. The stereoselectivity can often be influenced by the choice of reagents, solvent, and reaction temperature. For instance, the stereodivergent synthesis of fused bicyclopyrazolidines has been achieved where either the cis or trans adduct can be obtained by controlling the order of addition of the catalyst and aldehyde. nih.gov

The synthesis of enantiomerically pure or enriched cyclic pyrazole derivatives often requires the use of chiral auxiliaries, chiral catalysts, or starting from a chiral precursor. Asymmetric synthesis strategies are essential for accessing specific enantiomers, which is often a requirement for pharmaceutical applications. While specific examples for this compound are not extensively documented in the reviewed literature, the principles of asymmetric synthesis are broadly applicable.

Key stereochemical considerations include:

Diastereoselectivity: The preferential formation of one diastereomer over another. This can be influenced by steric hindrance and electronic effects in the transition state.

Enantioselectivity: The preferential formation of one enantiomer over the other, typically achieved through the use of a chiral catalyst or auxiliary.

Conformational Rigidity: The introduction of bridges and cyclic systems can lock the molecule into specific conformations, which can be crucial for its interaction with biological targets.

The table below summarizes key stereochemical aspects that need to be considered in the synthesis of cyclic derivatives.

| Stereochemical Aspect | Controlling Factors | Desired Outcome |

| Diastereoselectivity | Reaction conditions (temperature, solvent), steric hindrance | Formation of a single diastereomer |

| Enantioselectivity | Chiral catalysts, chiral auxiliaries, chiral starting materials | High enantiomeric excess (ee) |

| Conformational Control | Introduction of rigid structural elements (rings, bridges) | Specific, biologically active conformation |

Advanced Spectroscopic Characterization and Elucidation of Molecular and Supramolecular Structures

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a complete and unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals of 2-(5-methyl-1H-pyrazol-1-yl)acetamide can be achieved.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, two-dimensional (2D) experiments are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, a key correlation would be expected between the two protons on the pyrazole (B372694) ring, H3 and H4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is critical for connecting molecular fragments. For instance, the methylene protons (H6) of the acetamide (B32628) group would be expected to show correlations to the C5 and N1 atoms of the pyrazole ring, as well as to the carbonyl carbon (C7) of the acetamide moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. A key spatial relationship in this molecule would be between the methylene protons (H6) and the protons on the pyrazole ring (H4 and the C5-methyl group), confirming the orientation of the acetamide sidechain relative to the ring.

A theoretical table of expected key 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected Key HMBC Correlations (with ¹³C) | Expected Key NOESY Correlations (with ¹H) |

| H3 | H4 | C3 | C4, C5 | H4 |

| H4 | H3 | C4 | C3, C5 | H3, CH₃ (C9) |

| CH₂ (H6) | NH₂ (H8) | C6 | C5, N1, C7 | CH₃ (C9), NH₂ |

| NH₂ (H8) | CH₂ (H6) | - | C7 | CH₂ (H6) |

| CH₃ (H9) | - | C9 | C4, C5 | H4, CH₂ (H6) |

Spectroscopic Signatures of Pyrazole and Acetamide Moieties

The ¹H and ¹³C NMR spectra of this compound would exhibit distinct signals characteristic of its constituent parts.

Pyrazole Moiety:

The pyrazole ring contains two aromatic protons. The proton at the C4 position (H4) would typically appear as a doublet, coupled to the H3 proton. The H3 proton would also be a doublet.

The methyl group attached to C5 would present as a sharp singlet in the ¹H NMR spectrum, typically in the range of 2.2-2.5 ppm.

In the ¹³C NMR spectrum, the C5 carbon, being substituted with a methyl group and adjacent to a nitrogen, would be significantly downfield, while the C3 and C4 carbons would appear in the typical aromatic region.

Acetamide Moiety:

The methylene protons (CH₂) alpha to the pyrazole ring and the carbonyl group would appear as a singlet in the ¹H NMR spectrum, typically shifted downfield (around 4.5-5.0 ppm) due to the influence of the adjacent nitrogen and carbonyl group.

The amide protons (NH₂) would appear as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration.

The carbonyl carbon (C=O) would be a prominent feature in the ¹³C NMR spectrum, appearing at a characteristic downfield shift of approximately 170 ppm.

Dynamic NMR Studies for Conformational Exchange

Molecules are not static; they undergo various dynamic processes, including bond rotation and conformational changes. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these processes when their rates are comparable to the NMR timescale (typically in the range of 1 to 1000 s⁻¹).

Single-Crystal X-ray Diffraction Analysis of Solid-State Molecular Conformation and Intermolecular Interactions

While NMR spectroscopy reveals the structure in solution, single-crystal X-ray diffraction provides an exact picture of the molecule's three-dimensional arrangement in the solid state. This technique can determine bond lengths, bond angles, and torsion angles with high precision, offering a definitive view of the preferred molecular conformation and how molecules pack together in a crystal lattice.

Crystalline Packing and Lattice Energy Considerations

The arrangement of molecules in a crystal, known as the crystalline packing, is governed by the drive to achieve a minimum lattice energy. This is achieved through a combination of attractive intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, balanced against short-range repulsive forces. The specific shape of the this compound molecule and the distribution of its functional groups would dictate the efficiency of its packing. The planar pyrazole ring could facilitate stacking interactions, while the flexible acetamide sidechain can adopt various conformations to maximize favorable intermolecular contacts, particularly hydrogen bonds.

Analysis of Hydrogen Bonding Networks (N–H···O, O–H···O, N–H···N)

Hydrogen bonding is a dominant directional force in the crystal packing of molecules containing N-H or O-H groups. In this compound, the primary amide group is a key player in forming such networks.

Hydrogen Bond Donors: The amide group provides two N-H donors.

Hydrogen Bond Acceptors: The molecule possesses strong acceptors in the carbonyl oxygen (C=O) and the sp²-hybridized nitrogen atom (N2) of the pyrazole ring.

Based on these functional groups, several robust and predictable hydrogen-bonding motifs, or supramolecular synthons, can be anticipated in the crystal structure:

N–H···O: The most common interaction would likely be the formation of a strong hydrogen bond between the N-H of an amide group on one molecule and the carbonyl oxygen of a neighboring molecule. This interaction frequently leads to the formation of one-dimensional chains or centrosymmetric dimers.

N–H···N: A hydrogen bond between the amide N-H and the pyrazole N2 atom is also highly plausible. This interaction could serve to link molecules in different orientations, contributing to a more complex three-dimensional network.

| Potential Hydrogen Bond | Donor | Acceptor | Typical Supramolecular Motif |

| N–H···O | Amide (N-H) | Carbonyl (C=O) | Chain, Dimer |

| N–H···N | Amide (N-H) | Pyrazole (N2) | Sheet, 3D Network |

Weak Intermolecular Interactions (e.g., C–H···π, π-π Stacking)

C–H···π Interactions: This is a type of hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system (the pyrazole ring) serves as the acceptor. nih.gov The electron-rich face of the pyrazole ring can interact with methyl (C-H) or methylene (C-H) groups from neighboring molecules. These interactions, though weaker than conventional hydrogen bonds, are directional and play a vital role in molecular recognition and the formation of well-defined three-dimensional structures. nih.gov The concept of π-cation interactions, which are conceptually similar, highlights the importance of interactions between positively polarized hydrogen atoms and electron-rich aromatic systems in determining molecular conformation and binding affinity. nih.gov

These weak interactions are critical in governing the self-assembly processes of pyrazole derivatives, directing how individual molecules arrange themselves into a larger, ordered supramolecular structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the characterization of pharmaceutical compounds, offering highly accurate mass measurements (typically within 5 ppm). researchgate.net This precision allows for the determination of elemental compositions for the parent molecule and its fragments, providing a high degree of confidence in structural elucidation. researchgate.net For this compound, HRMS is crucial for confirming its molecular formula and for conducting detailed fragmentation analysis to map its dissociation pathways.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound. It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it ideal for accurate molecular weight determination. nih.govresearchgate.net Studies on analogous N-pyrazolylmethyl derivatives confirm that ESI is an effective method for generating parent ions for subsequent analysis. nih.gov The parameters of the ESI source, such as capillary voltage and gas flow rate, can be optimized to maximize the signal of the parent ion. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, though it is more commonly applied to larger biomolecules. While less frequently reported for small molecules of this class compared to ESI, it could potentially be used for analysis by co-crystallizing the analyte with a suitable matrix that absorbs laser energy.

Tandem mass spectrometry (MS/MS or MS²) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. wikipedia.orgnih.gov This technique is fundamental for structural elucidation, as the fragmentation pattern provides a veritable fingerprint of the molecule's structure. nih.gov

For pyrazole derivatives, fragmentation often occurs at the bonds linking the heterocyclic ring to its substituents. nih.govresearchgate.net Based on studies of similar structures, a plausible fragmentation pathway for this compound ([M+H]⁺, m/z 154.0975) can be proposed. The primary cleavage is expected to occur at the N-CH₂ bond, leading to two major diagnostic fragments. This type of analysis is characteristic for pyrazole series compounds and allows for straightforward structural confirmation. nih.gov

Proposed Fragmentation Pathway for this compound

| Ion | Proposed Structure | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₂N₃O⁺ | 154.0975 | Protonated parent molecule. |

| Fragment A | C₅H₈N₂⁺ | 96.0682 | Protonated 5-methylpyrazole, resulting from cleavage of the N-CH₂ bond. This is often a dominant fragment ion for pyrazole derivatives nih.gov. |

| Fragment B | C₂H₄NO⁺ | 58.0288 | Acetamide radical cation fragment, resulting from cleavage of the N-CH₂ bond. |

| Fragment C | C₄H₅N₂⁺ | 81.0447 | Loss of a methyl group (-CH₃) from Fragment A. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. sjctnc.edu.innih.gov These methods are complementary and are used to identify the characteristic vibrational modes associated with specific bonds and chemical moieties within this compound.

The vibrational spectrum of this compound is dominated by the characteristic bands of its two main components: the 5-methylpyrazole ring and the acetamide linker.

Acetamide Group: The acetamide group gives rise to several strong and easily identifiable bands. The C=O stretching vibration (Amide I band) is expected to appear as a strong absorption in the FT-IR spectrum, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should be visible as a distinct band around 3200-3300 cm⁻¹. C-N stretching vibrations for aromatic amines typically appear in the 1342-1266 cm⁻¹ region. sjctnc.edu.in

Pyrazole Ring: The pyrazole ring has characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Ring stretching vibrations, often involving C=C and C=N bonds, typically appear in the 1400-1600 cm⁻¹ region.

Methyl Group: The methyl group attached to the pyrazole ring will show characteristic C-H stretching and bending modes. Asymmetric and symmetric C-H stretching vibrations are found in the 2900-3000 cm⁻¹ range, while deformation modes appear between 1370 and 1465 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Amide N-H | Stretching | 3200 - 3300 | FT-IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 3000 | FT-IR, Raman |

| Amide C=O (Amide I) | Stretching | 1650 - 1680 | FT-IR (Strong) |

| Pyrazole Ring | C=N, C=C Stretching | 1400 - 1600 | FT-IR, Raman |

| Methyl C-H | Deformation | 1370 - 1465 | FT-IR, Raman |

| Amide C-N | Stretching | 1250 - 1350 | FT-IR, Raman |

To achieve unambiguous assignment of the observed FT-IR and Raman bands, experimental spectra are often correlated with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies and intensities of a molecule. researchgate.net By optimizing the molecular geometry and calculating the harmonic vibrational frequencies—often using functionals like B3LYP with basis sets such as 6-311++G(d,p)—a theoretical spectrum can be generated. mdpi.com

This theoretical spectrum can then be compared to the experimental data. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled using an appropriate factor to improve the correlation. Furthermore, calculations such as Potential Energy Distribution (PED) analysis can be performed to determine the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode, providing a deeper understanding of the nature of the vibrations. mdpi.com Such theoretical studies on pyrazole and its derivatives have shown a high degree of correlation between calculated and measured vibrational frequencies, confirming the accuracy of this combined approach. iu.edu.sa

Computational Chemistry and Theoretical Investigations into Molecular Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties from first principles. Methods like Density Functional Theory (DFT) are widely used to study the electronic structure and predict the reactivity of organic molecules, including pyrazole (B372694) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state, providing a realistic representation of the molecule's structure.

In studies of compounds structurally related to 2-(5-methyl-1H-pyrazol-1-yl)acetamide, DFT calculations are a standard approach. For instance, the geometry of a similar molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, was optimized in the gas phase using the B3LYP hybrid functional combined with the 6-311G(d,p) basis set nih.goviucr.orgresearchgate.net. This level of theory is well-regarded for its balance of accuracy and computational efficiency in describing organic molecules. The process involves calculating the molecule's energy at various atomic arrangements until the minimum energy conformation is found. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data if available, such as from X-ray crystallography iucr.orgresearchgate.net. Such calculations are foundational for all subsequent property predictions, as the electronic properties are highly dependent on the molecular geometry.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties wikipedia.org. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor youtube.com.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity researchgate.net.

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as it is easier to induce electronic transitions researchgate.net.

For example, DFT calculations on the related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide determined its HOMO and LUMO energy levels. The analysis revealed that both frontier orbitals were distributed across the entire molecule iucr.orgresearchgate.net. The specific energy values obtained for this derivative provide a template for what would be expected from an analysis of this compound.

Below is an interactive table showcasing the frontier molecular orbital energies and the energy gap calculated for a structurally similar pyrazolyl-acetamide derivative.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.3130 |

| LUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

| Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.goviucr.orgresearchgate.net. |

This energy gap is instrumental in predicting the molecule's behavior in chemical reactions and its potential applications in materials science, where electronic properties are key.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions denote areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are typically associated with lone pairs of heteroatoms (like oxygen and nitrogen).

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green regions correspond to neutral or zero potential.

In a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, an MEP analysis clearly identified the positions of potential intermolecular interactions nih.gov. The negative potential (red) was concentrated around the oxygen and nitrogen atoms, highlighting their role as hydrogen-bond acceptors, while the positive potential (blue) was located on the amine hydrogen atoms, indicating their hydrogen-donor potential nih.gov. This type of analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which dictate crystal packing and molecular recognition processes.

While FMO theory provides a general overview of reactivity, a more detailed, site-specific picture can be obtained through reactivity indices derived from conceptual DFT. These indices, such as electronegativity (χ), chemical hardness (η), and softness (σ), are calculated from the HOMO and LUMO energies sapub.org.

The Fukui function, f(r), is a local reactivity descriptor that identifies which atoms within a molecule are most likely to participate in a chemical reaction nih.gov. It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the identification of the most probable sites for:

Nucleophilic attack (where the molecule accepts an electron), indicated by the f+(r) function.

Electrophilic attack (where the molecule donates an electron), indicated by the f-(r) function.

Radical attack , indicated by the f0(r) function.

Studies on other pyrazole derivatives, such as 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol, have successfully used Fukui functions to pinpoint the primary electrophile and nucleophile centers within the molecule, providing a sophisticated understanding of its reactive behavior nih.govscilit.com.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures (often in the gas phase), molecules in reality are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time nih.gov. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's conformational landscape, flexibility, and interactions with its environment (e.g., a solvent) mdpi.com.

MD simulations have been effectively used to study the stability of various pyrazole-containing compounds, such as pyrazole-carboxamide derivatives, when interacting with biological targets nih.govresearchgate.net. These simulations can reveal minor conformational changes and fluctuations that are critical for a molecule's function nih.gov.

MD simulations are an ideal tool for exploring the conformational landscape of a molecule in different environments, such as in the gas phase or in a specific solvent. The simulations can identify the most stable (lowest energy) conformers and the energy barriers between them. For instance, in a theoretical study of a related pyridylpyrazole, full geometry optimizations were initiated from four different starting conformations to identify the most stable rotamer nih.gov. This type of analysis is essential for understanding how this compound might behave in a biological system or in solution, as its conformation can significantly impact its ability to interact with other molecules. Comparing the conformational preferences in the gas phase versus in solution can also reveal the influence of solvent effects on the molecule's structure.

Solvent Effects on Molecular Conformation and Stability

While direct computational studies on the solvent effects for this compound are not extensively documented, research on the parent pyrazole molecule provides significant insights into the expected behavior. researchgate.net Computational analyses using Density Functional Theory (DFT) on pyrazole show that solvent interactions markedly influence molecular geometry, solvation energy, and electronic properties. researchgate.net

The stability and conformation of molecules like this compound are intrinsically linked to their environment. The polarity of the solvent can alter the potential energy surface of the molecule, thereby affecting its conformational stability. researchgate.net For the pyrazole ring, a key component of the target molecule, DFT studies have demonstrated that the dipole moment increases significantly with rising solvent polarity, for instance, from 2.27 D in the gas phase to 4.51 D in water. researchgate.net This indicates a stronger interaction with polar solvents.

Furthermore, the HOMO-LUMO energy gap, an indicator of chemical reactivity and stability, is also affected by the solvent. For pyrazole, this energy gap tends to decrease as solvent polarity increases, suggesting a slight increase in reactivity in polar environments. researchgate.net It is reasonable to extrapolate that this compound would exhibit similar trends, with polar solvents like water or ethanol likely stabilizing conformations that possess a larger dipole moment. researchgate.net

Table 1: Effect of Solvent Polarity on Properties of the Parent Pyrazole Moiety Data extrapolated from a computational study on pyrazole. researchgate.net

| Property | Gas Phase | Water (Polar Protic) |

|---|---|---|

| HOMO-LUMO Energy Gap (eV) | 7.0557 | 7.000 |

| Dipole Moment (D) | 2.27 | 4.51 |

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking simulations have been instrumental in exploring the therapeutic potential of this compound derivatives by identifying how they might interact with key biological targets at an atomic level.

Identification of Potential Biological Targets and Binding Sites

Computational screening has identified several potential biological targets for compounds based on the this compound scaffold. Two of the most prominent targets are the Androgen Receptor (AR) and the BRAF V600E mutant protein kinase.

Androgen Receptor (AR): The AR signaling pathway is a critical driver in the progression of prostate cancer. nih.gov Consequently, AR is a major therapeutic target. nih.gov Several studies have designed and evaluated this compound derivatives as AR antagonists. researchgate.netdiva-portal.org Molecular docking studies have been used to predict and analyze the binding of these compounds within the ligand-binding domain of the AR. nih.govimtm.cz

BRAF V600E Kinase: The BRAF V600E mutation leads to the constitutive activation of the MAPK signaling pathway, which is implicated in various cancers, particularly melanoma. nih.gov Pyrazole derivatives containing an acetamide (B32628) bond have been designed and evaluated as potential BRAF V600E inhibitors. nih.gov Docking simulations indicate that these molecules can bind effectively to the active site of the BRAF V600E protein. nih.govnih.gov

Predicted Binding Affinities and Molecular Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a protein-ligand complex is governed by a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. researchgate.netjchr.org Molecular docking studies provide detailed predictions of these interactions, offering a rationale for the observed binding affinity.

For derivatives of this compound, specific interaction modes with target proteins have been computationally modeled:

Interactions with the Androgen Receptor (AR): Docking simulations of A-ring-fused pyrazole derivatives of dihydrotestosterone reveal extensive interactions within the AR ligand-binding domain. Key interactions include hydrophobic contacts with amino acid residues such as Leu707 and Phe764. imtm.cz The pyrazole ring itself can also engage in these hydrophobic interactions. imtm.cz Furthermore, hydrogen bonds, which are crucial for stabilizing the complex, are predicted to form with residues like Met745, Asn705, and Thr877. imtm.cz

Interactions with BRAF V600E: Docking studies of pyrazole-acetamide compounds designed as BRAF V600E inhibitors show that they bind tightly within the enzyme's active site. nih.govnih.gov The acetamide group is well-suited to act as both a hydrogen bond donor and acceptor, which can facilitate strong interactions with the protein backbone or specific residues in the binding pocket. nih.gov The pyrazole and methyl groups contribute to favorable van der Waals and hydrophobic interactions, anchoring the ligand within the pocket.

Table 2: Predicted Molecular Interactions of this compound Derivatives with Biological Targets

| Biological Target | Key Interacting Residues (Examples) | Predicted Interaction Modes | Reference |

|---|---|---|---|

| Androgen Receptor (AR) | Leu707, Phe764, Met745, Asn705, Thr877 | Hydrophobic Interactions, Hydrogen Bonding | imtm.cz |

| BRAF V600E Kinase | Active Site Residues | Hydrogen Bonding, Hydrophobic Interactions | nih.govnih.gov |

Reaction Mechanism Elucidation via Computational Methods

A review of the current scientific literature indicates that specific computational studies elucidating the reaction mechanism for the synthesis of this compound have not been published. Therefore, detailed information on transition state characterization and energy profiles for its specific chemical transformations is not available.

Transition State Characterization

No information available.

Energy Profiles of Chemical Transformations

No information available.

{"answer": "### 5. Investigative Studies of Biological Activities (Non-Clinical Focus) \n\nThe compound this compound serves as a foundational structure for the development of various biologically active molecules. While research on the specific biological activities of the parent compound is limited, extensive studies have been conducted on its derivatives, revealing significant interactions with various enzymes and receptors at a non-clinical level.\n\n#### 5.1. In Vitro Enzyme Inhibition and Activation Studies \n\nDerivatives of the this compound scaffold have been investigated for their potential to modulate the activity of several key enzymes.\n\n##### 5.1.1. Specific Enzyme Targets (e.g., Carbonic Anhydrases, DprE1, α-Glucosidase, α-Amylase) \n\n* Carbonic Anhydrases (CAs): Pyrazole-containing sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. Studies on related pyrazoline sulfonamides showed significant inhibitory activity against hCA I and hCA II, with Ki values in the nanomolar range. For instance, certain 4-(4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B165840) derivatives displayed Ki values ranging from 316.7 to 533.1 nM against hCA I and 412.5 to 624.6 nM against hCA II. researchgate.net\n\n* DprE1: The enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), crucial for the cell wall synthesis of Mycobacterium tuberculosis, has been a target for pyrazole-based inhibitors. Novel N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives have been identified as potent DprE1 inhibitors, demonstrating significant antimycobacterial activities. These compounds function as non-covalent inhibitors, which is a key mechanism in targeting DprE1.\n\n* α-Glucosidase and α-Amylase: These enzymes are key targets for managing hyperglycemia. Derivatives of pyrazoles have shown promising inhibitory activity. For example, a series of sulfonamide-based acyl pyrazoles were found to be potent α-glucosidase inhibitors, with some compounds showing activity many times stronger than the standard, acarbose. Similarly, other pyrazole derivatives have been evaluated for their inhibitory effects on α-amylase, with some compounds demonstrating significant, concentration-dependent inhibition.\n\n##### 5.1.2. Mechanistic Aspects of Enzyme Modulation (e.g., Competitive, Non-competitive Inhibition) \n\nKinetic studies on pyrazole-based inhibitors have elucidated their mechanisms of action. For instance, in the case of α-glucosidase inhibition, certain 2-oxo-N-(pyridin-3-yl) acetamide derivatives were found to act as competitive inhibitors of the enzyme. This indicates that the compounds likely bind to the active site of the enzyme, competing with the natural substrate. Understanding the mode of inhibition is crucial for the rational design of more potent and selective enzyme modulators based on the pyrazole scaffold.\n\n#### 5.2. Receptor Binding and Ligand-Target Interactions (Cellular Level) \n\n##### 5.2.1. Androgen Receptor Antagonism \n\nOne of the most extensively studied activities of this compound derivatives is their role as androgen receptor (AR) antagonists. AR signaling is a critical pathway in the progression of prostate cancer, making AR antagonists a vital therapeutic strategy.\n\nIn a key study, a series of this compound derivatives were designed and synthesized. Through an AR luciferase reporter assay, several of these compounds were identified as potent AR antagonists. For example, compound 6f from this series demonstrated significant antagonist activity (59.7%), and compound 6g showed potent anti-proliferative effects in LNCaP cells, with an IC50 value of 13.6 μM, which was more potent than the established antagonist Bicalutamide (IC50=35.0 μM).\n\nFurther structural modifications based on a fragments splicing strategy led to the discovery of other potent AR antagonists derived from the 5-methyl-1H-pyrazole scaffold. Compounds A13 and A14 from this research were highlighted as potent AR antagonists that also exhibited improved metabolic stability in human liver microsomes compared to earlier lead compounds.\n\n\n\n| Compound | AR Antagonistic Activity (% Inhibition) | LNCaP Cell Growth Inhibition IC50 (μM) |\n| :--- | :--- | :--- |\n| Bicalutamide | - | 35.0 |\n| Compound 6f | 59.7% | >50 |\n| Compound 6g | 47.6% | 13.6 |\n| Compound A13 | 86.9% (at 10 μM) | 12.1 |\n| Compound A14 | 94.2% (at 10 μM) | 10.6 |\n\n\n\nData sourced from multiple studies on derivatives of this compound.\n\n##### 5.2.2. GABA Receptor Interactions \n\nThe GABAA receptor is a crucial chloride channel in the central nervous system and a target for various modulators. While pyrazole-containing compounds, such as pyrazolo[4,3-c]quinolin-3-ones, have been investigated for their interactions with GABAA receptors, there is currently limited specific research directly linking this compound or its immediate derivatives to significant GABA receptor binding or modulation.\n\n#### 5.3. Cellular Assays for Pharmacological Effects (Excluding Human Cells/Clinical Relevance) \n\nCellular assays have been instrumental in confirming the pharmacological effects of derivatives of this compound. The primary model used in the context of androgen receptor antagonism involves androgen-sensitive prostate cancer cell lines, such as LNCaP.\n\n* AR Luciferase Reporter Gene Assay: This assay is used to quantify the extent to which a compound can inhibit the transcription of androgen-responsive genes. Derivatives of this compound have consistently demonstrated their ability to antagonize the AR in this cellular context, showing a dose-dependent reduction in luciferase activity induced by androgens.\n\n* Cell Proliferation Assays: The anti-proliferative effects of these AR antagonists have been evaluated in LNCaP cells. Several derivatives were found to inhibit the growth of these cells more effectively than the reference compound, enzalutamide, providing cellular evidence of their potent pharmacological action.\n\nThese cellular-level investigations confirm that the molecular interactions observed in binding and enzyme assays translate into measurable pharmacological effects within a cellular environment.\n\n### Table of Compounds Mentioned \n\n| Compound Name |\n| :--- |\n| this compound |\n| Acetazolamide |\n| Acarbose |\n| Bicalutamide |\n| Enzalutamide |", "unknown_citations": []}

Investigative Studies of Biological Activities Non Clinical Focus

Cellular Assays for Pharmacological Effects (Excluding Human Cells/Clinical Relevance)

Anti-proliferative Activity in Specific Cell Lines

The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of agents with anti-proliferative effects. nih.govnajah.edu Derivatives of the 2-(5-methyl-1H-pyrazol-1-yl)acetamide scaffold have been specifically investigated for their potential as androgen receptor (AR) antagonists, a key strategy in prostate cancer therapy. researchgate.net A series of these derivatives were designed and synthesized to evaluate their biological activities, demonstrating that modifications to the acetamide (B32628) portion of the molecule can yield compounds with significant effects on cancer cell lines. researchgate.net For instance, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a related pyrazole amide structure, have identified compounds with submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. nih.gov

The broader class of pyrazole-containing compounds has shown activity against various cancer cell lines, including colon-26 adenocarcinoma, HeLa, MCF7, SKOV3, and SKMEL28. najah.edumdpi.com This underlying potential of the pyrazole core supports the continued investigation of specific derivatives like this compound.

| Compound Class | Target Cell Line | Reported Activity | Source |

|---|---|---|---|

| 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives | Prostate Cancer (PCa) Cells | Evaluated as androgen receptor (AR) antagonists | researchgate.net |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (Pancreatic Cancer) | Submicromolar EC50 values | nih.gov |

| 5-aminopyrazolyl acylhydrazones and amides | HeLa, MCF7, SKOV3, SKMEL28 | Micromolar IC50 values | mdpi.com |

Antimicrobial Activity

The pyrazole moiety is a core component of many compounds investigated for their antimicrobial properties. mdpi.com The heterocycle is known to be present in molecules that target different metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov

While direct studies on this compound are limited, research on structurally similar pyrazole derivatives provides insight into its potential antimicrobial profile. For example, a series of 3,5-disubstituted pyrazole-1-carboxamides, which share the pyrazole core and an amide linkage, showed potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com Similarly, other research efforts have synthesized pyrazole-chalcone hybrids and other derivatives that exhibit significant activity against a wide range of bacterial and fungal strains. nih.govnih.gov Some pyrazoline-clubbed pyrazole derivatives have been identified as moderate growth inhibitors of S. aureus. nih.gov These findings suggest that the this compound scaffold is a promising starting point for the development of new antimicrobial agents.

| Compound Class | Tested Organism | Result | Source |

|---|---|---|---|

| 3,5-disubstituted pyrazole-1-carboxamides | Staphylococcus aureus | Potent activity | mdpi.com |

| 3,5-disubstituted pyrazole-1-carboxamides | Escherichia coli | Potent activity | mdpi.com |

| Pyrazoline-clubbed pyrazole derivatives | Staphylococcus aureus | Moderate growth inhibition | nih.gov |

| Pyrazole-chalcone hybrids | Various bacterial and fungal strains | Significant activity | nih.gov |

Antioxidant and Free Radical Scavenging Properties

Derivatives containing acetamide and pyrazole motifs have been evaluated for their ability to counteract oxidative stress. mdpi.comnih.gov The antioxidant activity of such compounds is often assessed by their capacity to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govmdpi.com

Studies on various acetamide derivatives have demonstrated their potential as antioxidants. nih.gov For instance, certain pyrazole amides have shown good antioxidant properties in radical scavenging screenings. mdpi.com Research on a complex derivative, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, confirmed good antioxidant activity as evaluated by the DPPH radical scavenging assay. nih.govresearchgate.net These collective findings indicate that the combination of a pyrazole ring and an acetamide functional group, as found in this compound, may confer valuable antioxidant and free radical scavenging properties.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For the this compound scaffold, research has focused on understanding how structural modifications influence biological outcomes, guiding the rational design of more potent and selective agents. researchgate.netnih.gov

Correlating Structural Modifications with Observed Biological Response

Systematic modifications of the this compound structure have yielded important insights into its SAR. In the context of androgen receptor antagonists, a study involving a library of derivatives demonstrated that substitutions on the acetamide portion of the molecule are critical determinants of biological activity. researchgate.net This aligns with findings from other pyrazole-based scaffolds, where modifications to the amide group significantly impact potency. For example, in a series of 1H-pyrazol-5-yl-2-phenylacetamides, altering the phenyl ring on the acetamide moiety from an unsubstituted ring to a 3,4-difluorophenyl derivative resulted in a significant improvement in activity. nih.gov

Similarly, studies on pyrazolopyrimidine-based compounds showed that N-acetamide substitutions can dramatically alter binding affinity. The introduction of a single phenyl ring could rescue binding affinity that was lost with other groups, and a heterozygous phenyl-ethyl substitution pattern was found to be particularly favorable, resulting in a ligand with pico-molar activity. nih.gov This highlights the sensitivity of the biological response to even minor structural changes on the acetamide side chain.

Rational Design Principles for Enhanced Activity and Selectivity

The principles of rational design leverage SAR data to create new molecules with improved therapeutic properties. mdpi.com For the this compound framework, the goal is to enhance biological activity and selectivity for a specific target, such as the androgen receptor. researchgate.net

The design of novel derivatives often begins with a known active scaffold. By identifying which parts of the molecule are essential for activity and which can be modified, researchers can introduce new functional groups to improve potency, selectivity, and pharmacokinetic properties. nih.gov For example, recognizing the acetamide substitution as an opportunity to diversify the properties of pyrazole-based ligands, researchers have systematically explored a variety of alkyl, alicyclic, aryl, and heterocyclic pendant groups. nih.gov This approach allows for the fine-tuning of the molecule's interaction with its biological target, leading to the development of compounds with enhanced efficacy. researchgate.netmdpi.com The merging of a "privileged" pyrazole scaffold with a phenylacetamide portion is an example of a rational design strategy aimed at developing novel compounds with improved properties. nih.gov

Potential Applications of this compound Beyond Medicinal Chemistry

While the primary focus of research on pyrazole derivatives has often been within medicinal chemistry, the unique structural and electronic properties of compounds like this compound suggest a range of potential applications in other scientific domains. This article explores the prospective uses of this compound in catalysis, ligand design, and materials science, drawing upon existing research on analogous structures to infer its potential capabilities.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthesis of pyrazole (B372694) derivatives often involves harsh reaction conditions, hazardous reagents, and environmentally harmful solvents. benthamdirect.com The future development of synthetic methodologies for 2-(5-methyl-1H-pyrazol-1-yl)acetamide must focus on green and sustainable practices. nih.gov Key areas for research include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product in a single step can significantly improve efficiency and reduce waste. researchgate.netnih.gov

Green Solvents: Research should focus on utilizing water or bio-based solvents, moving away from toxic organic solvents. thieme-connect.com The use of aqueous media is not only environmentally friendly but can also be cost-effective. researchgate.net

Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound-assisted synthesis can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov

Heterogeneous Catalysis: The development and use of recyclable catalysts, such as magnetic nano-catalysts, can simplify product purification and minimize waste, aligning with the principles of green chemistry. researchgate.net

These strategies aim to create synthetic pathways that are not only efficient and high-yielding but also atom-economical and environmentally benign. nih.gov

Advanced Characterization of Excited States and Photophysical Properties

While pyrazole itself is not fluorescent, its derivatives can exhibit remarkable photophysical properties, including high fluorescence quantum yields and solvatochromism (color change depending on solvent polarity). rsc.org The photophysical potential of this compound remains largely unexplored.

Future research should involve a comprehensive characterization of its excited-state dynamics. This includes:

Investigating Intramolecular Charge Transfer (ICT): Studying how electron density is redistributed upon photoexcitation, as ICT states are crucial for applications in sensors and molecular probes.

Quantum Yield Measurements: Quantifying the efficiency of the fluorescence process in various environments to assess its potential as a fluorophore.

Computational Analysis: Using methods like Density Functional Theory (DFT) to model the electronic structure, predict absorption and emission spectra, and understand the nature of its excited states, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. pjoes.comresearchgate.net

A deeper understanding of these properties could unlock applications for this compound derivatives in bioimaging, chemical sensing, and materials science. rsc.orgnih.gov

| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| Coumarin-Pyrazole Dye | 446 | Not Reported | Not Reported | Acts as a chemodosimeter for detecting chromium ions. | rsc.org |

| Iminopyrazole Probe | 374 | Weak | 0.2% | Fluorescence increases to 57% in the presence of Ga³⁺ ions, making it a potential sensor. | nih.gov |

| Bicyclic Pyrazole Probe | 375 | 487 | Not Reported | Shows a ratiometric fluorescence response to changes in acidity. | nih.gov |

| Azo-5-Pyrazolone Dyes | 429-544 | Varies | Not Reported | Exhibits positive solvatochromism, with absorption shifting to longer wavelengths in more polar solvents. | researchgate.net |

Exploration of New Biological Targets and Mechanisms of Action

The pyrazole scaffold is a cornerstone in medicinal chemistry, present in drugs with anti-inflammatory, analgesic, and antipsychotic properties. mdpi.com Derivatives of this compound have been specifically designed and synthesized as potential androgen receptor (AR) antagonists for the treatment of prostate cancer. researchgate.netdiva-portal.org One study identified a derivative, compound 6g, which showed higher anti-proliferative activity against LNCaP prostate cancer cells than the standard drug, Bicalutamide. diva-portal.org

While AR is a validated target, future research should broaden the scope to identify new biological targets and therapeutic areas. The structural versatility of the pyrazole-acetamide core suggests potential for a wide range of activities. researchgate.net Unaddressed challenges include:

Broad-Spectrum Screening: Testing the compound and its analogues against a diverse panel of biological targets, including kinases, G protein-coupled receptors (GPCRs), and enzymes implicated in various diseases.

Mechanism of Action Studies: For any identified activities, detailed molecular studies are needed to elucidate the precise mechanism of action. For instance, if a compound shows anti-inflammatory effects, research must determine if it inhibits enzymes like COX or inflammatory mediators like TNF-α and IL-6. nih.gov

Structure-Activity Relationship (SAR) Expansion: Systematically modifying the chemical structure to understand how different functional groups influence biological activity, leading to the design of more potent and selective agents. rsc.org

| Compound | Target | Activity | Cell Line | Reference |

|---|---|---|---|---|

| Compound 6f | Androgen Receptor (AR) | Potent AR antagonist (59.7% inhibition in luciferase assay) | Not specified in abstract | diva-portal.org |

| Compound 6g | Androgen Receptor (AR) | Anti-proliferative activity (IC₅₀ = 13.6 µM) | LNCaP (prostate cancer) | diva-portal.org |

| Bicalutamide (Reference) | Androgen Receptor (AR) | Anti-proliferative activity (IC₅₀ = 35.0 µM) | LNCaP (prostate cancer) | diva-portal.org |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and drug discovery. nih.gov For the this compound scaffold, AI/ML can significantly accelerate research and development.

Future directions include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing ML models to predict the physicochemical or biological properties of novel, unsynthesized derivatives. researchgate.netnih.gov For example, models could be trained to predict AR antagonism, metabolic stability, or even photophysical properties based solely on molecular structure. researchgate.netnih.gov

Virtual Screening: Using AI algorithms to screen vast virtual libraries of compounds to identify new pyrazole acetamide (B32628) derivatives with a high probability of binding to a specific biological target. nih.gov This reduces the time and cost associated with high-throughput screening.

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound framework, optimized for desired properties like high potency and low toxicity.

Retrosynthesis Prediction: Utilizing AI tools to propose novel and efficient synthetic routes for complex derivatives, complementing the development of sustainable methodologies. youtube.com

These computational approaches can help prioritize experimental efforts, reduce the number of failed experiments, and uncover non-obvious relationships between chemical structure and function. nih.gov

Environmental Impact and Green Chemistry Aspects of Synthesis and Application

A critical and often overlooked aspect of chemical research is the environmental footprint of a compound throughout its lifecycle. Future investigations must incorporate a green chemistry perspective. nih.gov This involves not only developing sustainable synthesis methods as discussed in section 7.1 but also evaluating the broader environmental impact.

Key unaddressed challenges include:

Lifecycle Assessment: Evaluating the environmental impact from the sourcing of raw materials to the final disposal or degradation of the compound.

Biodegradability Studies: Assessing the persistence of this compound and its derivatives in the environment to avoid creating persistent organic pollutants.

Toxicity Profiling: Investigating the ecotoxicity of the compound and its synthetic byproducts on various organisms.

Atom Economy Analysis: Quantifying the efficiency of different synthetic routes to ensure that the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. nih.gov

By embedding these green chemistry principles into the research process, scientists can ensure that the development of novel applications for this compound proceeds in an environmentally responsible manner. benthamdirect.com

Q & A

Q. What are the established synthetic routes for 2-(5-methyl-1H-pyrazol-1-yl)acetamide, and how can its purity be validated?

The compound is typically synthesized via nucleophilic substitution reactions, where the pyrazole nitrogen reacts with chloroacetamide derivatives. A universal method involves coupling 5-methyl-1H-pyrazole with chloroacetamide in the presence of a base (e.g., K₂CO₃) in anhydrous dimethylformamide (DMF) under reflux . Purity validation requires a combination of techniques:

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

Standard assays include:

- Androgen receptor (AR) antagonism : Luciferase reporter assays in AR-transfected HEK293 cells, with IC₅₀ determination using derivatives like those reported in .

- Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases, leveraging the pyrazole core’s affinity for ATP-binding pockets.

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., PC-3 or LNCaP) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

SAR optimization involves systematic modifications:

- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance AR binding affinity .

- Acetamide backbone : Replace the methyl group with cyclopropyl or phenyl rings to modulate lipophilicity (logP) and bioavailability .

- Methodological steps :

Computational docking : Use AutoDock Vina to predict binding modes against AR (PDB: 2PIX).

Synthetic diversification : Employ parallel synthesis via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

In vitro validation : Prioritize derivatives with ΔG < -8 kcal/mol in docking studies for biological testing .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

- Standardized protocols : Adopt consensus assays (e.g., uniform AR reporter cell lines and ligand concentrations) .

- Meta-analysis : Compare substituent effects using datasets from analogous compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide’s antimalarial vs. AR antagonism profiles) .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .

Q. How can factorial design optimize reaction conditions for synthesizing novel derivatives?

Apply a 2^k factorial design to screen variables:

- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0–10 mol% Pd(OAc)₂).

- Response variables : Yield (%) and purity (HPLC area%).

- Statistical analysis : Use ANOVA to identify significant factors (p < 0.05) and optimize via response surface methodology (RSM) .

Q. What computational tools predict the environmental or toxicological profiles of this compound?

- ADMET prediction : Use SwissADME or ProTox-II to estimate solubility (LogS), hepatotoxicity, and Ames test outcomes.

- Ecotoxicology : EPI Suite models (e.g., ECOSAR) assess aquatic toxicity based on QSAR .

- Reactivity analysis : Gaussian 16 simulations (DFT/B3LYP) evaluate electron density maps for potential reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.